Cas no 2639462-72-7 (tert-butyl 2-(octan-2-yl)aminobenzoate)
tert-butyl 2-(octan-2-yl)aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- 2639462-72-7
- EN300-28230136
- tert-butyl 2-[(octan-2-yl)amino]benzoate
- tert-butyl 2-(octan-2-yl)aminobenzoate
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- Inchi: 1S/C19H31NO2/c1-6-7-8-9-12-15(2)20-17-14-11-10-13-16(17)18(21)22-19(3,4)5/h10-11,13-15,20H,6-9,12H2,1-5H3
- InChI Key: KMBAVEJCPHGJFL-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1NC(C)CCCCCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 305.235479232g/mol
- Monoisotopic Mass: 305.235479232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 10
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 38.3Ų
tert-butyl 2-(octan-2-yl)aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28230136-1g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 1g |
$928.0 | 2023-09-09 | ||
| Enamine | EN300-28230136-5g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 5g |
$2692.0 | 2023-09-09 | ||
| Enamine | EN300-28230136-10g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 10g |
$3992.0 | 2023-09-09 | ||
| Enamine | EN300-28230136-0.05g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-28230136-0.1g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
| Enamine | EN300-28230136-0.25g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-28230136-0.5g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
| Enamine | EN300-28230136-1.0g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
| Enamine | EN300-28230136-2.5g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
| Enamine | EN300-28230136-5.0g |
tert-butyl 2-[(octan-2-yl)amino]benzoate |
2639462-72-7 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 |
tert-butyl 2-(octan-2-yl)aminobenzoate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on tert-butyl 2-(octan-2-yl)aminobenzoate
Introduction to tert-butyl 2-(octan-2-yl)aminobenzoate (CAS No. 2639462-72-7)
tert-butyl 2-(octan-2-yl)aminobenzoate (CAS No. 2639462-72-7) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, an octan-2-yl amine, and a benzoate moiety. These structural features contribute to its diverse chemical properties and biological activities, making it a valuable compound for various research and development purposes.
The molecular formula of tert-butyl 2-(octan-2-yl)aminobenzoate is C18H31NO3, and its molecular weight is approximately 305.44 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of tert-butyl benzoate with octan-2-amine, followed by purification techniques such as column chromatography or recrystallization. The resulting product is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
In the realm of pharmaceutical research, tert-butyl 2-(octan-2-yl)aminobenzoate has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have focused on its anti-inflammatory and analgesic properties, which are attributed to its ability to modulate specific signaling pathways involved in inflammation and pain perception. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, tert-butyl 2-(octan-2-yl)aminobenzoate has also been investigated for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) in 2020 revealed that this compound exhibited significant neuroprotective activity in cellular models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying this activity is thought to involve the modulation of oxidative stress and the inhibition of apoptosis in neuronal cells.
In addition to its biological activities, the physical and chemical properties of tert-butyl 2-(octan-2-yl)aminobenzoate make it an attractive candidate for various chemical applications. Its stability under different conditions and its solubility in organic solvents facilitate its use in synthesis reactions and analytical methods. For example, it can serve as a building block for the synthesis of more complex molecules or as a reagent in organic transformations.
The safety profile of tert-butyl 2-(octan-2-yl)aminobenzoate has also been evaluated in several studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for further preclinical and clinical development. However, like any chemical compound, it should be handled with appropriate safety measures to ensure the well-being of researchers and laboratory personnel.
In conclusion, tert-butyl 2-(octan-2-yl)aminobenzoate (CAS No. 2639462-72-7) is a versatile compound with promising applications in pharmaceutical and chemical research. Its unique molecular structure endows it with diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Ongoing research continues to explore its potential therapeutic uses and to optimize its properties for various applications. As new findings emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
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